2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
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Description
The compound “2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of thienopyrimidines generally involves the reaction of a thiophene derivative with a pyrimidine derivative. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrimidine core, with various substituents attached to it. The exact structure would depend on the specific locations and identities of these substituents .Chemical Reactions Analysis
Thienopyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present. These can include reactions with nucleophiles and electrophiles, redox reactions, and various types of cycloaddition reactions .Mechanism of Action
The mechanism of action of a compound like this would depend on its specific biological target. Thienopyrimidines have been found to have various biological activities, including antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .
Future Directions
Thienopyrimidines are a class of compounds with a wide range of biological activities, making them a promising area for future research. Potential areas of investigation could include the development of new synthetic methods, the exploration of new biological targets, and the design of new drugs based on the thienopyrimidine scaffold .
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-14(18(22)23)20-10-19-16-15(17(20)21)13(9-25-16)11-5-7-12(8-6-11)24-4-2/h5-10,14H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFCCWYFPPSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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